molecular formula C12H21NO4 B11870979 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Cat. No.: B11870979
M. Wt: 243.30 g/mol
InChI Key: SAARJRWQWGOTJL-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is a bicyclic organic compound featuring a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, making this compound a valuable intermediate in medicinal chemistry and peptide synthesis .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)8-4-5-9(10(14)15)13-7-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

SAARJRWQWGOTJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(NCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid typically involves the protection of the azepane nitrogen with a tert-butoxycarbonyl group. One common method is the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of the azepane ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted azepane derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid serves as a versatile starting material for synthesizing various azepane derivatives. Its chiral nature allows for the development of enantiomerically pure compounds essential for targeting specific biological pathways, making it valuable in drug development for diseases such as cancer and neurodegenerative disorders.

Synthesis of Bioactive Compounds

The compound is extensively used in the synthesis of ligands for G protein-coupled receptors (GPCRs) and enzymes. Research has shown its effectiveness in modulating receptor activity, which is crucial for developing drugs aimed at treating conditions like cancer and neurological disorders. The ability to create chiral molecules enhances its utility in designing novel therapeutics with improved efficacy and selectivity .

Neuroactive Properties

Studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders. Its structural properties allow it to interact with biological targets effectively, which could lead to the development of new therapeutic agents .

Antimicrobial Activity

Research indicates that derivatives of azepane compounds, including this one, exhibit promising antimicrobial properties. They have shown effectiveness in inhibiting bacterial growth, which is critical for developing new antibiotics.

Case Study: Synthesis of Selective Ligands

A study focused on synthesizing selective ligands using this compound revealed its potential as a chiral template. The synthesized ligands demonstrated significant binding affinity towards specific GPCRs, showcasing the compound's utility in drug design.

Case Study: Neuroactive Effects

Another investigation highlighted the compound's neuroactive properties, where derivatives were tested for their ability to modulate neurotransmitter systems. Results indicated that certain derivatives could enhance neurotransmitter activity significantly, suggesting their potential application in treating neurodegenerative diseases .

Case Study: Antimicrobial Screening

In a screening study for antimicrobial activity, various azepane derivatives were evaluated against pathogenic bacteria. The results showed that some derivatives exhibited potent antibacterial effects, paving the way for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on ring systems, substituents, and available physicochemical

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Substituents Key Data/Applications References
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid C₁₂H₂₁NO₄ (est.) ~243.3 (est.) Azepane (7-membered) Boc (5-position), COOH (2-position) Intermediate in peptide synthesis
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid C₁₂H₂₁NO₄ 243.3 Piperidine (6-membered) Boc (1-position), COOH (2-position), methyl (4-position) Chiral building block for drug candidates
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 Benzene Boc-protected amino (3-position), COOH (1-position), hydroxyl (5-position) mp: 150–151°C; used in natural product synthesis
5-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carboxylic acid C₁₆H₂₀NO₄S 322.4 Thiophene + tetrahydropyridine Boc (1-position), COOH (2-position) Ligand in glycobiology studies
5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid C₁₁H₁₅F₂NO₄ 263.24 Spiro[2.3]hexane Boc (5-position), COOH (1-position), difluoro (2,2-positions) High steric hindrance; 95% purity

Key Differentiators

Ring Size and Flexibility
  • Azepane vs.
  • Spiro Systems : Spirocyclic analogs (e.g., 5-azaspiro[2.3]hexane) introduce rigidity and stereochemical complexity, which can modulate metabolic stability .
Substituent Effects
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., 2,2-difluoro) enhance metabolic resistance and alter electronic properties, as seen in spirocyclic derivatives .
  • Aromatic vs. Aliphatic Systems : Thiophene-containing analogs (e.g., ) exhibit distinct electronic profiles compared to aliphatic azepane derivatives, impacting solubility and reactivity .

Biological Activity

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features that may influence various biological activities. This article explores its biological activity, synthesis, interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its azepane ring structure, which is a seven-membered cyclic amine. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability and reactivity in synthetic processes.

The synthesis of this compound typically involves several steps:

  • Formation of the Azepane Ring : The starting materials undergo cyclization to form the azepane structure.
  • Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride.
  • Carboxylic Acid Introduction : The carboxylic acid functionality is introduced through standard organic reactions.

The process yields a compound that can be used as a chiral building block in drug development, particularly for creating ligands targeting G protein-coupled receptors (GPCRs) involved in various diseases such as cancer and neurodegenerative disorders .

Interaction with Biological Targets

Research indicates that this compound exhibits significant potential as a ligand for various receptors. Its ability to modulate receptor activity is crucial for developing drugs aimed at treating conditions like cancer and neurological disorders. Binding assays and functional studies have been employed to evaluate its affinity and efficacy against specific targets .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
GPCR ModulationEffective ligand for GPCRs
Antinociceptive EffectsPromising analgesic properties in animal models
Efficacy in Cancer ModelsPotential therapeutic applications noted

Case Studies

  • Antinociceptive Activity : In a study evaluating the analgesic properties of compounds similar to this compound, it was found to produce significant antinociceptive effects in the mouse warm water tail withdrawal assay, indicating its potential utility in pain management .
  • Cancer Therapeutics : The compound has shown promise in preliminary studies targeting pathways involved in cancer progression. Its structural characteristics allow it to interact effectively with cancer-related molecular targets, potentially leading to novel therapeutic strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the azepane ring can significantly affect its interaction with biological targets. For instance, modifications that enhance hydrophobic interactions or improve binding affinity to specific receptors can lead to increased efficacy .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azepane amine, followed by selective functionalization. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine) .
  • Carboxylic Acid Activation : Use of coupling agents like EDCI/HOBt for subsequent amide bond formation.
  • Purification : Reverse-phase HPLC or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product. Challenges include minimizing racemization during Boc deprotection (acid-sensitive) and ensuring high enantiomeric purity via chiral chromatography .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the azepane ring conformation, Boc group presence (δ ~1.4 ppm for tert-butyl), and carboxylic acid proton (δ ~12 ppm). Overlapping signals in the azepane region may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation, using programs like SHELXL for refinement .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98% required for pharmacological studies) .

Advanced: What computational methods are suitable for analyzing the conformational flexibility of the azepane ring?

Methodological Answer:
The seven-membered azepane ring exhibits unique puckering modes, influencing binding affinity in drug design. Researchers should:

  • Density Functional Theory (DFT) : Optimize geometries (e.g., B3LYP/6-31G*) to identify low-energy conformers and transition states .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or lipid bilayers) to study ring dynamics over nanosecond timescales.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed electronic transitions to validate dominant conformers .

Advanced: How does the Boc group influence stability under varying experimental conditions?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. Key considerations:

  • Acidic Hydrolysis : Boc deprotection requires TFA or HCl in dioxane (1–4 h, RT). Stability studies should monitor degradation via LC-MS.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at −20°C under inert gas to prevent moisture-induced cleavage .
  • Enzymatic Stability : In biological assays, esterases or proteases may cleave the Boc group; use control experiments with Boc-free analogs .

Advanced: What strategies address contradictions in crystallographic data for Boc-protected azepane derivatives?

Methodological Answer:
Discrepancies in X-ray data (e.g., Flack parameter inconsistencies) arise from:

  • Twinning or Disorder : Use SHELXD/SHELXE for structure solution and refine with TWIN/BASF commands in SHELXL .
  • Enantiomer Polarity : Apply Flack’s η parameter or Hooft’s y statistic to resolve chirality ambiguities. Cross-validate with CD or optical rotation data .
  • High-Resolution Data : Collect data at synchrotron sources (λ <1 Å) for improved resolution (<0.8 Å) and reduced R-factors .

Advanced: How can this compound serve as a scaffold in drug discovery?

Methodological Answer:
The azepane-Boc-carboxylic acid motif is versatile:

  • Pharmacophore Integration : The carboxylic acid acts as a hydrogen-bond donor in enzyme inhibitors (e.g., metalloproteases).
  • Structure-Activity Relationship (SAR) : Modify the azepane ring with substituents (e.g., methyl, phenyl) to optimize potency and selectivity.
  • Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl) for improved bioavailability, followed by in vivo hydrolysis .

Advanced: What experimental and computational approaches elucidate its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs.
  • Docking Studies : Use AutoDock Vina or Glide to model interactions with active sites (e.g., SARS-CoV-2 main protease).
  • Free-Energy Perturbation (FEP) : Calculate binding affinity changes for azepane ring modifications (e.g., Desmond or AMBER) .

Advanced: How do researchers resolve discrepancies in enzymatic stability assays for Boc-protected analogs?

Methodological Answer:
Contradictions arise from assay conditions (pH, temperature) or enzyme isoforms. Mitigate by:

  • pH Profiling : Test stability across pH 2–8 (simulating gastrointestinal to plasma environments).
  • Isoform-Specific Assays : Use recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) to identify metabolic pathways.
  • LC-MS/MS Monitoring : Quantify Boc cleavage products (tert-butanol and CO₂) over time .

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